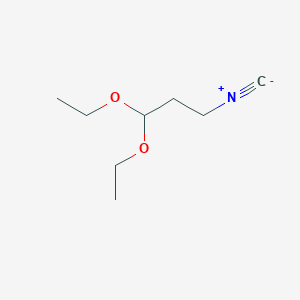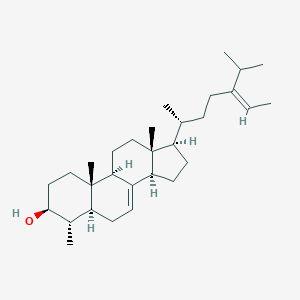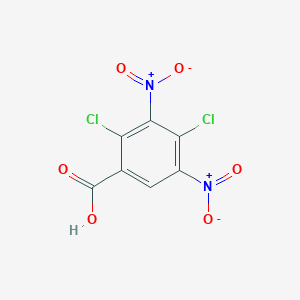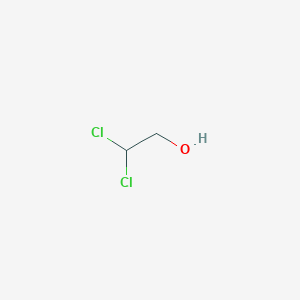
Dichlorothiophene
Descripción general
Descripción
Dichlorothiophene is a type of organic compound that contains a thiophene ring substituted with two chlorine atoms .
Synthesis Analysis
The synthesis of Dichlorothiophene derivatives can be achieved through various methods. One such method involves the use of palladium-catalyzed Suzuki cross-coupling reactions .Molecular Structure Analysis
The molecular structure of Dichlorothiophene consists of a thiophene ring with two chlorine atoms attached. The dihedral angle between the 2,5-dichlorothiophene ring and the 2,4-dichlorophenyl ring is 12.24 (15) .Chemical Reactions Analysis
Dichlorothiophene can undergo various chemical reactions. For instance, it can participate in nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring . It can also undergo Suzuki cross-coupling reactions with different arylboronic acids .Physical And Chemical Properties Analysis
Dichlorothiophene is classified as a flammable liquid . More detailed physical and chemical properties were not found in the retrieved papers.Aplicaciones Científicas De Investigación
Antimicrobial Applications
Dichlorothiophene derivatives have been shown to possess antimicrobial properties. This includes activity against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Antioxidant Properties
Some derivatives have also been found to exhibit antioxidant activities. These compounds can help protect cells from damage caused by free radicals .
Anti-inflammatory and Analgesic Effects
Compounds bearing a carbothioamide moiety related to dichlorothiophene have demonstrated anti-inflammatory and analgesic properties, which could be useful in developing new pain relief medications .
Antitumor Activity
Dichlorothiophene derivatives have shown cytotoxicity against some human tumor cell lines, indicating potential applications in cancer treatment .
Antihypertensive Activity
In the medical field, certain thiophene derivatives have been used for their antihypertensive effects, which could be beneficial in managing high blood pressure conditions .
Corrosion Inhibition
Thiophene derivatives are also used as inhibitors of metal corrosion. This application is significant in industries where metal preservation is crucial .
Light-Emitting Devices
Due to their unique properties, thiophene derivatives are utilized in the fabrication of light-emitting devices, contributing to advancements in display technology .
Safety and Hazards
Direcciones Futuras
Dichlorothiophene and its derivatives have shown potential in various fields. For instance, they have been studied for their potential applications as nonlinear optical materials . Additionally, 2,5-Dichlorothiophene-3-sulfonamide has shown promising anticancer effects, suggesting potential for future drug development .
Mecanismo De Acción
Target of Action
Dichlorothiophene is a complex compound with potential biological activityA study on a derivative of dichlorothiophene, namely 2,5-dichlorothiophene-3-sulphonamide, showed promising anticancer effects . The compound was found to interact with cytochrome P450 14 alpha-sterol demethylase (CYP51), a key enzyme involved in the biosynthesis of sterols in fungi and is a target for antifungal drugs .
Mode of Action
The aforementioned derivative, 2,5-dichlorothiophene-3-sulphonamide, exhibited strong cytotoxicity against cancer cell lines . The compound’s interaction with its target, CYP51, was evaluated using molecular docking and molecular dynamic simulations . These studies suggested that the compound binds to the active site of the enzyme, potentially inhibiting its function .
Biochemical Pathways
The interaction of its derivative with cyp51 suggests that it may influence the biosynthesis of sterols, a critical component of cell membranes . Disruption of sterol biosynthesis can lead to altered cell membrane properties, affecting cell growth and viability .
Result of Action
The derivative 2,5-dichlorothiophene-3-sulphonamide showed significant cytotoxic effects against cancer cell lines . This suggests that Dichlorothiophene and its derivatives may have potential therapeutic applications in cancer treatment .
Propiedades
IUPAC Name |
2,5-dichlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2S/c5-3-1-2-4(6)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYBDASKYMSNCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062888 | |
| Record name | Thiophene, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with a stench; Darkens on storage; [Acros Organics MSDS] | |
| Record name | 2,5-Dichlorothiophene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19484 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,5-Dichlorothiophene | |
CAS RN |
3172-52-9 | |
| Record name | 2,5-Dichlorothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3172-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 2,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DICHLOROTHIOPHENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene, 2,5-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiophene, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichlorothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dichlorothiophene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z74FM5ZZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,5-dichlorothiophene?
A1: The molecular formula of 2,5-dichlorothiophene is C4H2Cl2S, and its molecular weight is 153.04 g/mol. []
Q2: What spectroscopic data is available to characterize dichlorothiophene derivatives?
A2: Researchers commonly utilize a combination of spectroscopic techniques to characterize dichlorothiophene derivatives, including Infrared (IR) spectroscopy, 1H NMR, 13C NMR (including 1D and 2D experiments such as COSY, HMBC, HSQC), mass spectrometry (MS) and high-resolution mass spectrometry (HRMS). [, , , , , , ]
Q3: Can dichlorothiophene be used as a starting material for polymerization reactions?
A3: Yes, dichlorothiophene derivatives can be polymerized. For example, 2,5-dichlorothiophene can be polymerized using nickel-catalyzed coupling polymerization to produce polythiophenes, valuable materials for their electrical conductivity and optical properties. [, , ]
Q4: What is the thermal stability of poly(3-phenyl-2,5-thiophene), a polymer derived from a dichlorothiophene derivative?
A4: Poly(3-phenyl-2,5-thiophene) exhibits good thermal stability with a 10% weight loss observed at 550°C in air and 570°C under nitrogen atmosphere. []
Q5: Can dichlorothiophene derivatives act as substrates in catalytic reactions?
A5: Yes, for instance, 3,4-dibromo-2,5-dichlorothiophene can undergo palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids to produce 3,4-biaryl-2,5-dichlorothiophene derivatives. []
Q6: Have computational methods been employed to study the properties of dichlorothiophene derivatives?
A6: Yes, density functional theory (DFT) calculations have been utilized to investigate structure-property relationships in 3,4-biaryl-2,5-dichlorothiophene derivatives, including their potential as non-linear optical (NLO) materials. []
Q7: How has computational chemistry been employed to explore dichlorothiophene derivatives as potential drug candidates?
A7: Molecular docking and molecular dynamics (MD) simulations have been used to evaluate the binding affinity and interactions of dichlorothiophene-containing sulfonamide derivatives with cruzain (Cz), a cysteine protease enzyme and a therapeutic target for Chagas disease. These studies provide insights into the potential of these compounds as Cz inhibitors. []
Q8: How does the substitution pattern on the thiophene ring affect biological activity?
A8: Studies on sulfonamide derivatives as aldose reductase (AR) inhibitors demonstrate the impact of substituents on the thiophene ring. For example, 2,5-dichlorothiophene-3-sulfonamide exhibits potent AR inhibitory activity, highlighting the influence of chlorine atoms on the molecule's potency. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



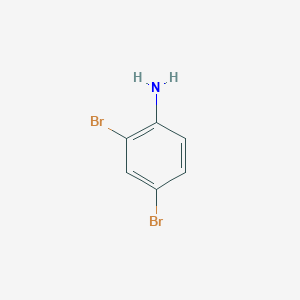

![1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene](/img/structure/B146537.png)


